![molecular formula C22H17BrN2O2 B14747946 N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide CAS No. 5103-98-0](/img/structure/B14747946.png)
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide is an organic compound with a complex structure that includes a bromophenyl group and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of robust and reusable catalysts, along with optimized reaction conditions, ensures the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various halogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)benzamide: A simpler analog with similar structural features.
3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide: A more complex derivative with additional bromine atoms.
Uniqueness
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a benzamide moiety makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5103-98-0 |
|---|---|
Molekularformel |
C22H17BrN2O2 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H17BrN2O2/c23-18-9-6-16(7-10-18)8-15-21(26)24-19-11-13-20(14-12-19)25-22(27)17-4-2-1-3-5-17/h1-15H,(H,24,26)(H,25,27) |
InChI-Schlüssel |
RXMBSLHVARHQLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
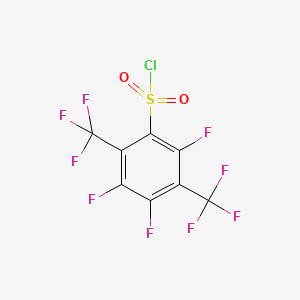
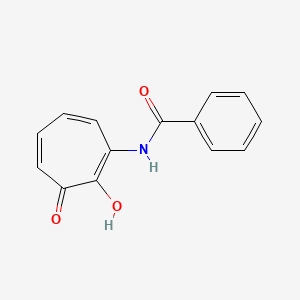
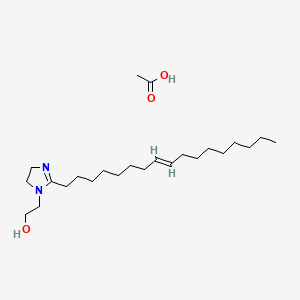
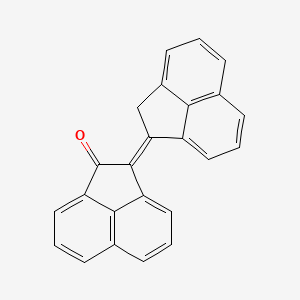
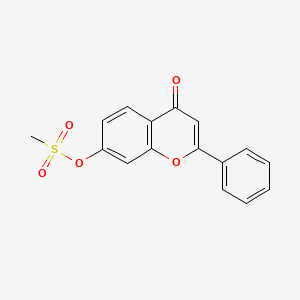
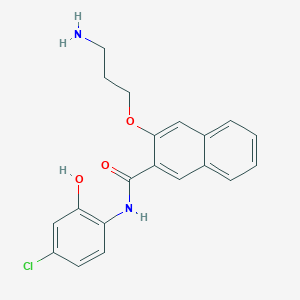
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
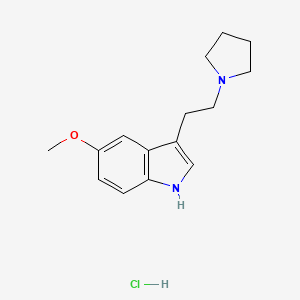
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
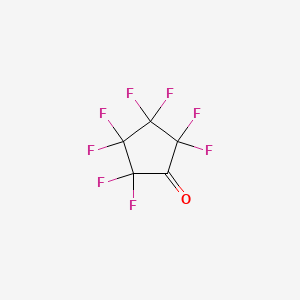
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
